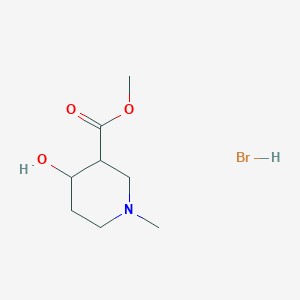
3-Isopropyl-3-methylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-3-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-Isopropyl-3-methylpyrrolidine hydrochloride is represented by the InChI code:1S/C8H17N.ClH/c1-7(2)8(3)4-5-9-6-8;/h7,9H,4-6H2,1-3H3;1H . This indicates that the compound consists of a pyrrolidine ring substituted with isopropyl and methyl groups. Physical And Chemical Properties Analysis
3-Isopropyl-3-methylpyrrolidine hydrochloride is a solid at room temperature . It has a molecular weight of 163.69 .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
Researchers have developed innovative synthesis methods for compounds structurally related to 3-Isopropyl-3-methylpyrrolidine hydrochloride. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride showcases a method involving condensation, N-alkylation, and hydrolysis, providing a high yield and purity suitable for scale-up production (Cheng Qing-fang, 2005). Similarly, a study on the synthesis of cis-3-amino-2-methylpyrrolidines via ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines demonstrates a novel protocol for preparing compounds with potential antipsychotic applications (M. D’hooghe, W. Aelterman, N. de Kimpe, 2009).
Analytical Methodologies
In the realm of analytical chemistry, research has been conducted to develop and validate methods for determining related compounds. A study focused on the determination of N-methylpyrrolidine in cefepime for injection using capillary electrophoresis has been validated, highlighting its application in pharmaceutical analysis (S. Prasanna et al., 2010). Another research effort analyzed N-methylpyrrolidine in cefepime hydrochloride using ion chromatography, emphasizing the method's simplicity, rapidity, and sensitivity (N. Page, R. Stevenson, M. Powell, 2014).
Chemical Synthesis and Characterization
Studies on the chemical synthesis and characterization of novel compounds have also been reported. For example, the efficient one-pot microwave-assisted synthesis and spectroscopic characterization of novel antitumor and antimicrobial hydroxypyrrolidin2-ones demonstrate the versatility of microwave-assisted synthesis in generating bioactive compounds (E. Azmy et al., 2018). Additionally, the synthesis of cefepime dihydrochloride from 7-ACA through various chemical modifications further illustrates the importance of synthetic chemistry in pharmaceutical development (Feng Run, 2002).
Pharmacological Profiles and Synthesis for Biological Applications
Research into the pharmacological profiles of compounds and their synthesis for biological applications has yielded significant insights. The study on the pharmacology of a novel 5-HT2A receptor antagonist underscores the exploration of related compounds for potential therapeutic uses (T. Ogawa et al., 2002). Another research effort describes the asymmetric synthesis of a highly substituted N-acylpyrrolidine, demonstrating the importance of stereochemistry in drug design and synthesis (Armel A. Agbodjan et al., 2008).
Zukünftige Richtungen
While specific future directions for 3-Isopropyl-3-methylpyrrolidine hydrochloride are not mentioned in the search results, the pyrrolidine scaffold is of great interest in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for the design of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-methyl-3-propan-2-ylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)8(3)4-5-9-6-8;/h7,9H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPSFFSXSUXKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-3-methylpyrrolidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


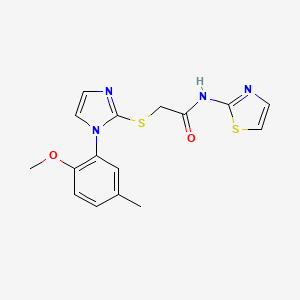
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2810456.png)
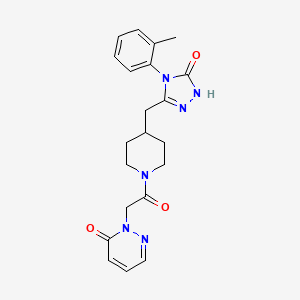
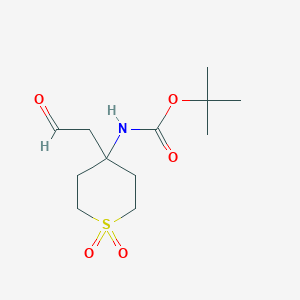
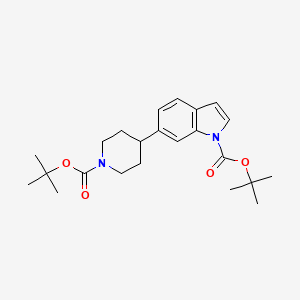

![5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2810463.png)
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810465.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2810466.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-3-carboxamide](/img/structure/B2810468.png)
![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2810470.png)
![1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2810471.png)
